![molecular formula C15H17N5O2 B14209784 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol CAS No. 833481-66-6](/img/structure/B14209784.png)
3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring fused with a pyrimidine ring, which is further substituted with an amino group and an ethoxyethyl group. The phenol group attached to the pyrazole ring adds to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the amino group and the ethoxyethyl group. The final step involves the attachment of the phenol group. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates. In medicinal chemistry, it serves as a scaffold for designing inhibitors of specific enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Additionally, it is studied for its potential anticancer properties due to its ability to inhibit the proliferation of cancer cells .
Wirkmechanismus
The mechanism of action of 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interfere with key signaling pathways makes it a promising candidate for targeted cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
- 3-[4-Amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol These compounds share the pyrazolo[3,4-d]pyrimidine core but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of the ethoxyethyl group and the phenol group in 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol contributes to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
833481-66-6 |
|---|---|
Molekularformel |
C15H17N5O2 |
Molekulargewicht |
299.33 g/mol |
IUPAC-Name |
3-[4-amino-1-(2-ethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]phenol |
InChI |
InChI=1S/C15H17N5O2/c1-2-22-7-6-20-15-12(14(16)17-9-18-15)13(19-20)10-4-3-5-11(21)8-10/h3-5,8-9,21H,2,6-7H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
ZUMSEHCIMSCAEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
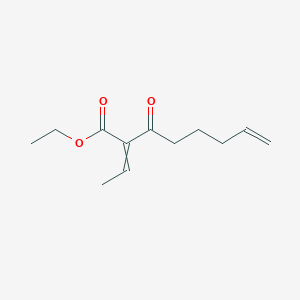
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)
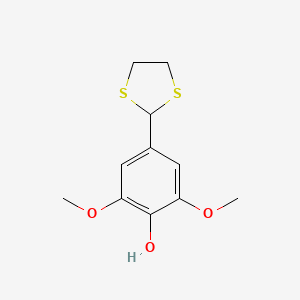

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
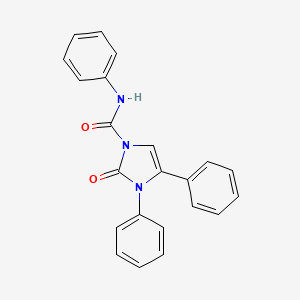
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)
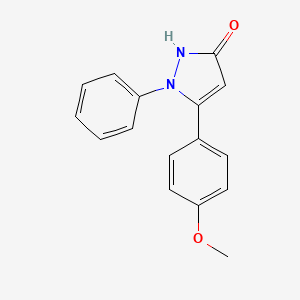

![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-](/img/structure/B14209790.png)
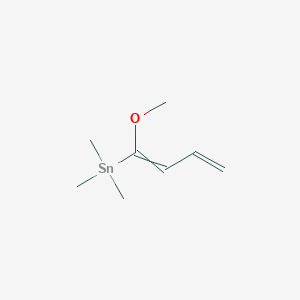
![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)
